Hydrocortisone acetate
Overview
Description
Hydrocortisone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is derived from hydrocortisone, a naturally occurring steroid hormone produced by the adrenal cortex. The acetate group in this compound helps to protect the hydrocortisone molecule from being broken down by enzymes in the body, thereby prolonging its duration of action and enhancing its absorption .
Mechanism of Action
Target of Action
Hydrocortisone acetate is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological functions, including immune response and inflammation .
Mode of Action
This compound works by binding to the glucocorticoid receptors, which leads to changes in gene transcription . This binding results in the synthesis of anti-inflammatory proteins and the suppression of inflammatory genes . The acetate group in this compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action .
Biochemical Pathways
The binding of this compound to glucocorticoid receptors affects several biochemical pathways. It inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes, which are potent mediators of inflammation . It also suppresses the immune response by reducing the production and action of many cytokines .
Pharmacokinetics
This compound is well-absorbed and has a high bioavailability . It is metabolized in the liver and excreted by the kidneys . The acetate group in this compound makes it more stable and less susceptible to metabolism, allowing a higher proportion of the drug to be absorbed and reach systemic circulation .
Result of Action
The action of this compound leads to a reduction in inflammation and immune response . This results in relief from the symptoms of conditions such as corticosteroid-responsive dermatoses, endocrine disorders, and many immune and allergic disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient factors such as age, health status, and genetic makeup can also influence the drug’s action and effectiveness .
Biochemical Analysis
Biochemical Properties
Hydrocortisone acetate plays a significant role in biochemical reactions. It binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction influences the expression of these genes, thereby affecting various biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, glucocorticoids suppress cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, the most important of which is IL-2 . Reduced cytokine production limits T cell proliferation .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with the glucocorticoid receptor. After binding to the receptor, the receptor-ligand complex moves into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes . This binding interaction influences the expression of these genes, leading to changes in cellular functions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver and then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Subcellular Localization
It is known that after binding to the glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus , indicating that this compound does have a presence in the cell nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone acetate typically involves the acetylation of hydrocortisone. One common method involves reacting hydrocortisone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 21st position .
Industrial Production Methods: Industrial production of this compound often starts with a basic steroid raw material. The process involves several steps, including alkynylation, solid-supported catalytic oxidation, and addition reactions. This method is advantageous due to its high yield, cost-effectiveness, and environmental friendliness. The catalyst and carrier used in the process can be recycled, reducing the dependence on high-end equipment and minimizing environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to ketones or carboxylic acids under specific conditions.
Reduction: The carbonyl groups in this compound can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Hydrocortisone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving steroid chemistry and synthetic methodologies.
Biology: this compound is used in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Comparison with Similar Compounds
- Cortisone acetate
- Prednisone
- Prednisolone
- Dexamethasone
- Betamethasone
- Triamcinolone
- Methylprednisolone
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-JZYPGELDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962156 | |
Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
Record name | Hydrocortisone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50-03-3, 42016-02-4 | |
Record name | Hydrocortisone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone acetate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | hydrocortisone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrocortisone 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7931PO74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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